2-Methoxy-N,N-bis(2-methoxyphenyl)aniline
Description
2-Methoxy-N,N-bis(2-methoxyphenyl)aniline is a triarylamine derivative characterized by a central aniline core substituted with methoxy groups at the ortho positions of the two phenyl rings and an additional methoxy group at the para position of the central aromatic ring. This compound serves as a precursor for synthesizing metal complexes and functional materials, particularly in coordination chemistry and optoelectronic applications.
Synthesis:
The compound is synthesized via Ullmann coupling, as demonstrated in . A mixture of 2-methoxy-3-methylaniline, 1-iodo-2-methoxybenzene, copper powder, K₂CO₃, and 18-crown-6 in 1,2-dichlorobenzene under argon yields 2-methoxy-3-methyl-N,N-bis(2-methoxyphenyl)aniline (1a) with a 41% yield after column chromatography . This method highlights the importance of copper catalysis and aryl halide reactivity in forming triarylamine scaffolds.
Properties
IUPAC Name |
2-methoxy-N,N-bis(2-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZKSAVHRSVGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2=CC=CC=C2OC)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40490582 | |
| Record name | 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7287-74-3 | |
| Record name | 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline typically involves the reaction of 2-methoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-bis(2-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methoxy-N,N-bis(2-methoxyphenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Table 1: Comparison of Substituent-Derived Properties
Key Observations :
- Methoxy vs. Hydroxy Groups : Demethylation of methoxy-substituted compounds using BBr₃ in chloroform yields hydroxy derivatives. For example, 2-methoxy-3-methyl-N,N-bis(2-methoxyphenyl)aniline (1a) converts to 2-hydroxy-3-methyl-N,N-bis(2-hydroxyphenyl)aniline (2a) with 78% yield, while bromo-substituted analogs (e.g., 2c) show lower yields (43%) due to steric or electronic effects .
- Halogen Effects : Bromo and fluoro substituents (e.g., in 2c and 2d) reduce yields during demethylation compared to methyl groups, likely due to increased steric hindrance or electron-withdrawing effects .
Lone-Pair Electron Density in Nitrogen Centers
highlights that the lone-pair electron density of the nitrogen atom in N,N-bis(2-chloroethyl)aniline derivatives influences their activity in metal complexes. For example:
- Ru complexes exhibit a lower chemical shift (δ = 3.96) for α-methylene protons compared to Fe complexes (δ = 4.01), indicating higher electron density at nitrogen in Ru complexes .
- In 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline, the electron-donating methoxy groups likely enhance nitrogen’s electron density, facilitating coordination with metals like vanadium .
Optoelectronic Performance
- Perovskite Solar Cells: CZTPA-2 (shorter methyl chain) achieves 11% power conversion efficiency (PCE) compared to CZTPA-1 (longer nonyl chain, 7% PCE), demonstrating that shorter alkyl chains improve charge transport . The methoxy groups in these HTMs enhance hole mobility and stability, with CZTPA-2 retaining 89.7% efficiency after 400 hours .
Structural Modifications and Functionalization
Table 2: Functionalization Pathways and Outcomes
Notable Examples:
- Rhenium Complexes : N,N-Bis(2-thioethyl)-4-bromoaniline reacts with ReO precursors to form cytotoxic complexes targeting cysteine residues in cancer cells .
- Nitrogen Mustard Analogs : N,N-Bis(2-chloroethyl)aniline derivatives are precursors for alkylating agents, with modifications (e.g., imine groups) enhancing DNA cross-linking activity .
Biological Activity
Overview
2-Methoxy-N,N-bis(2-methoxyphenyl)aniline, also known by its CAS number 7287-74-3, is an organic compound characterized by its aromatic amine structure and the presence of methoxy groups on the phenyl rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline typically involves the reaction of 2-methoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, leading to diverse derivatives with potential biological activities.
The biological activity of 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline is attributed to its ability to interact with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Antimicrobial Properties
Research indicates that 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline exhibits significant antimicrobial activity against a range of microorganisms. In vitro studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties through various assays. For instance:
- Cytotoxicity Assays : Studies have demonstrated that 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline exhibits cytotoxic effects against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cell line tested.
- Mechanisms of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound may bind effectively to target proteins involved in cancer progression .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several derivatives of methoxy-substituted anilines on human cancer cell lines. It was found that compounds similar to 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline exhibited potent inhibitory effects against breast and colon cancer cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutics .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various aromatic amines, including 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline. The results indicated that this compound exhibited a broad spectrum of activity against pathogenic bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.
Comparative Analysis
To better understand the unique properties of 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Methoxy-N,N-bis(2-methoxyphenyl)aniline | Aromatic amine | Significant | Moderate |
| 4,4’-Dimethoxydiphenylamine | Aromatic amine | Moderate | High |
| Bis(2-methoxyphenyl)disulfide | Disulfide derivative | Low | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
